

(3,3-Dimethoxycyclobutyl)methanol basic properties

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Compound of Interest

Compound Name: (3,3-Dimethoxycyclobutyl)methanol

Cat. No.: B065717

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An in-depth technical guide on the basic properties of **(3,3-Dimethoxycyclobutyl)methanol** is provided below. This document is intended for researchers, scientists, and professionals in drug development.

Disclaimer: **(3,3-Dimethoxycyclobutyl)methanol** is primarily a chemical intermediate for research and development. As such, comprehensive public data regarding detailed experimental protocols, in-depth toxicological studies, and its role in specific biological pathways is limited. The following guide summarizes currently available information.

Core Chemical Identity

(3,3-Dimethoxycyclobutyl)methanol is an organic compound featuring a cyclobutane ring. This central ring is substituted with a hydroxymethyl ($-\text{CH}_2\text{OH}$) group and a geminal dimethoxy group ($-\text{C}(\text{OCH}_3)_2$), which exists as a stable acetal.

Physicochemical Properties

The compound is typically a liquid at room temperature. Quantitative properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	175021-11-1	[1][2]
Molecular Formula	C ₇ H ₁₄ O ₃	[1][2]
Molecular Weight	146.18 - 146.19 g/mol	[1][2]
IUPAC Name	(3,3-dimethoxycyclobutyl)methanol	[2]
Boiling Point	~190°C at 760 mmHg	[2][3]
Density	~1.067 g/cm ³	[3]
Physical Form	Liquid	
Purity	≥95% - 97%	[2][3]
Storage Temperature	2-8°C or Room Temperature	[2]
InChI Key	PPZLOPBUFOFNKE-UHFFFAOYSA-N	[3]
SMILES	<chem>COC1(CC(CO)C1)OC</chem>	[2][3]

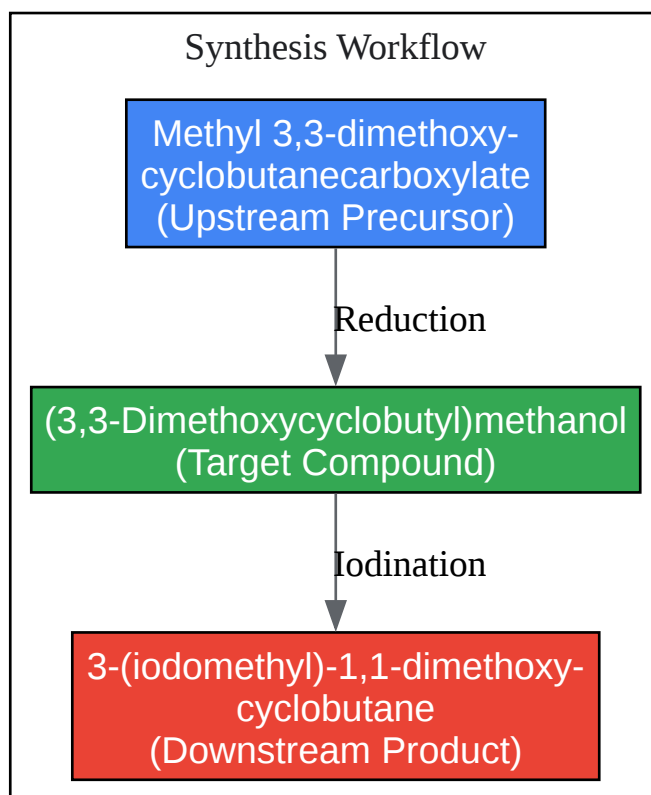
Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of **(3,3-Dimethoxycyclobutyl)methanol** are not readily available in public literature. However, commercial supplier data indicates its position in a synthetic pathway.

Synthetic Context

(3,3-Dimethoxycyclobutyl)methanol can be synthesized from precursors such as Methyl 3,3-dimethoxycyclobutanecarboxylate.[1] The primary alcohol group of the molecule is reactive and can be used for further derivatization. For instance, it can be converted into an iodomethyl derivative, 3-(iodomethyl)-1,1-dimethoxycyclobutane, which serves as a downstream product.
[1]

The logical workflow for its synthesis and subsequent reaction is illustrated below.



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Logical synthesis and derivatization pathway.

Experimental Protocol: General Reduction of an Ester

While a specific protocol for this compound is unavailable, a general procedure for the reduction of a methyl ester (like the precursor) to a primary alcohol using a reducing agent such as Lithium aluminum hydride (LiAlH_4) is as follows. Note: This is a generalized protocol and requires adaptation and optimization for this specific substrate.

- Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), a solution of Methyl 3,3-dimethoxycyclobutanecarboxylate in an anhydrous ether solvent (e.g., THF or Diethyl ether) is prepared in a reaction vessel.
- Cooling: The solution is cooled to 0°C using an ice bath.
- Addition of Reducing Agent: A solution or slurry of LiAlH_4 in the same anhydrous solvent is added dropwise to the ester solution. The temperature is carefully monitored and maintained.

- **Reaction:** After the addition is complete, the reaction may be stirred at 0°C or allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
- **Quenching:** The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and requires extreme caution.
- **Extraction & Purification:** The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

Applications in Research and Drug Development

While direct applications of **(3,3-Dimethoxycyclobutyl)methanol** are not widely documented, its structural motif is of significant interest. Cyclobutane rings are valuable bioisosteres for other cyclic and acyclic structures in medicinal chemistry.

- **Scaffold for Drug Discovery:** Cyclobutane-containing molecules are present in several FDA-approved drugs used to treat a range of conditions, including cancer and neurological diseases.[2] The rigid, three-dimensional nature of the cyclobutane ring can provide a fixed orientation for pharmacophoric groups, aiding in binding to biological targets.
- **Intermediate for Novel Materials:** A structurally similar compound, (3,3-Difluorocyclobutyl)methanol, is noted for its use in creating advanced polymers with enhanced thermal and mechanical stability.[4] This suggests a potential application for **(3,3-Dimethoxycyclobutyl)methanol** in material science.[4]

Safety and Handling

Based on supplier safety data, **(3,3-Dimethoxycyclobutyl)methanol** is classified with the "Warning" signal word.

- **Hazard Statements:**

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling Recommendations: Standard laboratory procedures should be followed. Handle in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Wash hands thoroughly after handling.[5]

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